Gemcitabine elaidate (also known as CP-4126 and gemcitabine-5'-elaidic ester) is a lipophilic, unsaturated fatty acid ester derivative of gemcitabine (dFdC). [] Gemcitabine is a widely used chemotherapeutic agent, classified as an antimetabolite deoxynucleoside analogue. [] Gemcitabine elaidate serves as a prodrug, designed to improve upon the limitations of gemcitabine, particularly its dependence on specific nucleoside transporters for cellular entry. [] In scientific research, gemcitabine elaidate plays a crucial role in investigating novel drug delivery strategies and overcoming drug resistance mechanisms in various cancers, particularly pancreatic cancer. [, ]
Mechanism of Action
Gemcitabine elaidate itself is inactive. Its mechanism of action relies on its intracellular conversion into active gemcitabine metabolites. [] Following cellular uptake, facilitated by its lipophilic nature, gemcitabine elaidate is hydrolyzed by esterases to release gemcitabine. [, ] Gemcitabine is then phosphorylated intracellularly to its active metabolites, difluorodeoxycytidine diphosphate (dFdCDP) and triphosphate (dFdCTP). [] These metabolites exert their cytotoxic effects through two primary mechanisms:
Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, a key enzyme in DNA synthesis, thereby depleting the pool of deoxynucleotides required for DNA replication. []
Incorporation into DNA: dFdCTP can be incorporated into DNA strands during replication. This incorporation leads to DNA chain termination and ultimately induces apoptosis in rapidly dividing cancer cells. []
Physical and Chemical Properties Analysis
The key distinguishing physical property of gemcitabine elaidate is its enhanced lipophilicity compared to gemcitabine. [, ] This increased lipophilicity arises from the attachment of the elaidic acid moiety and is crucial for its ability to bypass the requirement of nucleoside transporters for cellular entry. This property allows for better penetration across cell membranes and potentially improves its delivery to tumor cells. [, ]
Applications
Overcoming Drug Resistance: Gemcitabine resistance is a major hurdle in pancreatic cancer treatment. Gemcitabine elaidate, by bypassing nucleoside transporters, offers a way to overcome resistance mechanisms associated with these transporters, enhancing its efficacy in resistant cell lines. []
Improved Drug Delivery: The lipophilic nature of gemcitabine elaidate makes it suitable for encapsulation within nanocarriers, like nanoliposomes. This encapsulation further enhances its delivery to tumor sites, improves its pharmacokinetic profile, and potentially reduces off-target effects. [] For example, researchers have developed PKC inhibitor-anchored Gemcitabine Elaidate-loaded PEGylated nanoliposomes (PGPLs) to target tumor neovasculature in pancreatic cancer, showing promising results in both 2D and 3D in vitro models. []
Combination Therapy: Studies explore the synergistic potential of gemcitabine elaidate in combination therapies. Preclinical research shows promising results combining gemcitabine elaidate with ONC201, a dual PI3K/AKT and MEK pathway inhibitor, in KRAS-mutated pancreatic cancer models. [, ] Similarly, researchers have combined gemcitabine elaidate with photodynamic therapy, using a wirelessly activated nanotherapeutic approach for orthotopic bladder cancer treatment. []
Future Directions
Clinical Development: Further investigation is crucial to translate its preclinical promise into clinical applications. Phase I clinical trials have been conducted, showing promising antitumor activity. [, ] Further clinical trials are necessary to establish its safety, efficacy, and optimal dosing strategies.
Targeted Delivery Systems: Exploring and optimizing novel drug delivery systems, such as nanoparticles and other targeted approaches, could further enhance its therapeutic index and minimize side effects. [, , ]
Combination Therapies: Investigating synergistic combinations with other anticancer agents, particularly those targeting specific resistance mechanisms or pathways, holds significant potential for enhancing therapeutic efficacy. [, ]
Related Compounds
Gemcitabine
Compound Description: Gemcitabine (dFdC) is a nucleoside analog antimetabolite drug widely used in the treatment of various malignancies, including pancreatic cancer. [, , ] It exerts its anticancer effects by inhibiting DNA synthesis. []
Relevance: Gemcitabine elaidate is a lipophilic derivative of gemcitabine designed to enhance cellular uptake and overcome resistance mechanisms associated with nucleoside transporter dependence. [, ] Unlike gemcitabine, which relies on specialized nucleoside transporters (hENT1) for cellular entry, gemcitabine elaidate can passively diffuse across cell membranes. []
Difluorodeoxycytidine diphosphate (dFdCDP)
Compound Description: dFdCDP is an active metabolite of both gemcitabine and gemcitabine elaidate. [] It acts as a potent inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis. [] By inhibiting ribonucleotide reductase, dFdCDP depletes the pool of deoxynucleotides available for DNA replication, ultimately leading to cell death. []
Relevance: Both gemcitabine and gemcitabine elaidate are prodrugs that are metabolized intracellularly to dFdCDP. [] This shared metabolic pathway highlights the similar mechanism of action between the two compounds, with dFdCDP playing a central role in their anticancer effects. []
Difluorodeoxycytidine triphosphate (dFdCTP)
Compound Description: dFdCTP is another active metabolite of gemcitabine and gemcitabine elaidate. [] It gets incorporated into DNA strands during replication, causing chain termination and triggering apoptosis. []
Relevance: Similar to dFdCDP, dFdCTP contributes to the anticancer activity of both gemcitabine and gemcitabine elaidate. [] The ability of both compounds to generate dFdCTP intracellularly further emphasizes their shared mechanism of action and highlights the importance of this metabolite in their therapeutic efficacy. []
Chlorin e6 (Ce6)
Compound Description: Chlorin e6 is a photosensitizer used in photodynamic therapy (PDT). [] PDT involves the activation of photosensitizers with specific wavelengths of light, leading to the generation of reactive oxygen species that damage tumor cells. []
Relevance: While not structurally related to gemcitabine elaidate, Ce6 has been investigated in combination with gemcitabine elaidate for the treatment of orthotopic bladder cancer. [] A study demonstrated that co-encapsulating Ce6 and gemcitabine elaidate within tumor-targeting glycosylated nanocarriers enhanced the therapeutic efficacy against bladder tumors in mice. []
JQ1
Compound Description: JQ1 is a small-molecule inhibitor of bromodomain and extra-terminal domain (BET) proteins. [] BET proteins are epigenetic readers that regulate gene expression by binding to acetylated lysine residues on histones. [] JQ1 disrupts this interaction, leading to changes in gene expression and impacting various cellular processes. []
Relevance: JQ1 has been explored in combination with gemcitabine elaidate for pancreatic ductal adenocarcinoma (PDAC) treatment. [] A study demonstrated that co-delivering JQ1 and gemcitabine elaidate using a lipid-polymer hybrid drug delivery system enhanced drug delivery, activated antitumor immunity, and produced significant antitumor effects in a mouse model of PDAC. []
Palmitoyl-DL-carnitine chloride (PC)
Compound Description: PC is an inhibitor of protein kinase C (PKC), an enzyme involved in various cellular signaling pathways, including those regulating cell growth, differentiation, and apoptosis. [] PC also possesses cationic properties that can enhance the cellular uptake of nanocarriers. []
Relevance: PC has been investigated as a component of a nanoliposomal drug delivery system for gemcitabine elaidate. [] The study demonstrated that incorporating PC into the nanoliposomes enhanced cellular uptake, inhibited angiogenesis, and augmented the anticancer potency of gemcitabine elaidate in pancreatic cancer models. []
ONC201
Compound Description: ONC201 is a small-molecule drug that targets the death receptor 5 (DR5) and inhibits the PI3K/AKT and MEK signaling pathways. [, ] It induces apoptosis in various cancer types and exhibits a favorable safety profile. []
Relevance: ONC201 has shown synergistic anticancer effects with gemcitabine elaidate in preclinical models of pancreatic cancer. [, ] Studies suggest that combining ONC201 with gemcitabine elaidate enhances the inhibition of neoplastic proliferation, overcomes chemoresistance, and promotes antitumor immunity. [] This combination therapy offers a promising strategy for treating pancreatic cancer by targeting multiple oncogenic pathways. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GAT100 is a potent and covalent negative allosteric modulator (NAM). GAT-100 behaved as a robust positive allosteric modulator of binding of orthosteric agonist CP55,940. This novel covalent probe can serve as a useful tool for characterizing CB1R allosteric ligand-binding motifs.
GAT228 is an allosteric agonist of cannabinoid receptor 1 (CB1), the R-(+)-enantiomer of the CB1 positive allosteric modulator (PAM) GAT229, and a component of the racemic mixture GAT211, which acts as both an agonist and PAM. GAT228 increases β-arrestin recruitment, cAMP inhibition, and ERK1/2 and PLCβ3 phosphorylation in HEK293A cells expressing GFP-tagged human CB1 (hCB1-GFP) in a concentration-dependent manner. Unlike GAT229, GAT228 has no effect on the binding of the CB receptor agonist CP 55,940 to membranes from CHO cells expressing hCB1 when used at concentrations up to 1 µM. It inhibits excitatory postsynaptic currents (EPSCs) in a subset of CB1-expressing murine autaptic hippocampal neurons when used at a concentration of 1 µM. GAT228 is an allosteric agonist of cannabinoid receptor 1 (CB1), the R-(+)-enantiomer of the CB1 positive allosteric modulator (PAM) GAT229, and a component of the racemic mixture GAT211, which acts as both an agonist and PAM.
GAT107 is an allosteric activator and positive modulator of α7 nicotinic acetylcholine receptors (nAChR). GAT107 is the bioactive enantiomer of 4BP-TQS. GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain.
GAT211 is an agonist and positive allosteric modulator (PAM) of cannabinoid receptor 1 (CB1) and a racemic mixture of GAT228 and GAT229, which have enantiomer-specific activities. GAT211 increases β-arrestin recruitment and cAMP inhibition in HEK293A cells expressing GFP-tagged human CB1 (hCB1-GFP) in a concentration-dependent manner. It also enhances the binding of the CB1 full agonist CP 55,940 to CHO cells expressing hCB1, as well as the activity of 2-arachidonoyl glycerol (2-AG;), arachidonoyl ethanolamide (AEA;), and CP 55,940 in arrestin2 recruitment assays and increases ERK1/2 and PLCβ3 phosphorylation in HEK293 cells expressing hCB1. It inhibits excitatory postsynaptic currents (EPSCs) in a subset of CB1-expressing murine autaptic hippocampal neurons when used at a concentration of 1 µM. GAT211 also decreases mechanical hypersensitivity in wild-type (EC50 = 9.75 mg/kg), but not CB1 knockout, mice in a model of inflammatory pain induced by complete Freund’s adjuvant (CFA), and decreases mechanical and cold allodynia in a mouse model of paclitaxel-induced neuropathic pain when used at doses of 10 and 20 mg/kg per day. GAT211, aslo known as AZ-4, is a small molecule CB1 positive allosteric modulator. GAT211 suppresses allodynia and produces synergistic antiallodynic effects with fatty acid amide hydrolase and monoacylglycerol lipase inhibitors in paclitaxel-treated mice. Positive allosteric modulation of CB1-receptor signaling with GAT211shows promise as a safe and effective analgesic strategy that lacks tolerance, dependence, and abuse liability.
Gatifloxacin is a monocarboxylic acid that is 4-oxo-1,4-dihydroquinoline-3-carboxylic acid which is substituted on the nitrogen by a cyclopropyl group and at positions 6, 7, and 8 by fluoro, 3-methylpiperazin-1-yl, and methoxy groups, respectively. Gatifloxacin is an antibiotic of the fourth-generation fluoroquinolone family, that like other members of that family, inhibits the bacterial topoisomerase type-II enzymes. It has a role as an antiinfective agent, an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor and an antimicrobial agent. It is a quinolinemonocarboxylic acid, a N-arylpiperazine, an organofluorine compound, a quinolone and a quinolone antibiotic. Gatifloxacin is an antibiotic agent and a member of the fourth-generation fluoroquinolone family. It works by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV. It was first introduced by Bristol-Myers Squibb in 1999 under the brand name Tequin® for the treatment of respiratory tract infections. Gatifloxacin is available as tablets and in various aqueous solutions for intravenous therapy. It is also available as eye drops under the brand name Zymar® marketed by Allergan. The FDA withdrew its approval for the use of non-ophthalmic drug products containing gatifloxacin due to the high prevalence of gatifloxacin-associated dysglycemia adverse event reports and the high incidence of hyperglycemic and hypoglycemic episodes in patients taking gatifloxacin compared to those on macrolide antibiotics. Gatifloxacin anhydrous is a Quinolone Antimicrobial. Gatifloxacin is a synthetic 8-methoxyfluoroquinolone with antibacterial activity against a wide range of gram-negative and gram-positive microorganisms. Gatifloxacin exerts its effect through inhibition of DNA gyrase, an enzyme involved in DNA replication, transcription and repair, and inhibition of topoisomerase IV, an enzyme involved in partitioning of chromosomal DNA during bacterial cell division. Gatifloxacin is an antibiotic of the fourth-generation fluoroquinolone family, that like other members of that family, inhibits the bacterial enzymes DNA gyrase and topoisomerase IV. Bristol-Myers Squibb introduced Gatifloxacin in 1999 under the proprietary name Tequin™ for the treatment of respiratory tract infections, having licensed the medication from Kyorin Pharmaceutical Company of Japan. Allergan produces an eye-drop formulation called Zymar™. Gatifloxacin is available as tablets and in various aqueous solutions for intravenous therapy. [Wikipedia] A fluoroquinolone antibacterial agent and DNA TOPOISOMERASE II inhibitor that is used as an ophthalmic solution for the treatment of BACTERIAL CONJUNCTIVITIS.
Novel galectin-3 inhibitor, reducing lung adenocarcinoma growth and blocking metastasis GB1107 is a potent, selective, orally active galectin-3 inhibitor with Kd of 37 nM. GB1107 Inhibits Lung Adenocarcinoma Growth and Augments Response to PD-L1 Blockade.